molecular formula C24H72ClN16P5 B058296 Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride CAS No. 122951-89-7

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride

Cat. No.: B058296
CAS No.: 122951-89-7
M. Wt: 775.3 g/mol
InChI Key: NYTYWTQXLWNFFQ-UHFFFAOYSA-M
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Description

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride (CAS 122951-89-7) is a highly specialized phosphonium salt with the molecular formula [(CH₃)₂N]₃P=N]₄PCl and a molecular weight of 775.26 g/mol . Its structure features a central phosphorus atom bonded to four tris(dimethylamino)phosphoranylidenamino groups, creating a sterically hindered, lipophilic cation paired with a chloride anion. This compound is primarily utilized as a catalyst in anionic ring-opening polymerization (e.g., siloxanes) and as a lipophilic additive in pH-responsive polymers . Its synthesis involves reacting phosphorus pentachloride with iminotris(dimethylamino)phosphorane, with aminotris(dimethylamino)phosphonium chloride as a byproduct .

Properties

IUPAC Name

tetrakis[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H72N16P5.ClH/c1-29(2)42(30(3)4,31(5)6)25-41(26-43(32(7)8,33(9)10)34(11)12,27-44(35(13)14,36(15)16)37(17)18)28-45(38(19)20,39(21)22)40(23)24;/h1-24H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTYWTQXLWNFFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H72ClN16P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447910
Record name Phosphazenium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122951-89-7
Record name Phosphazenium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride
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Mechanism of Action

Target of Action

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride, also known as Phosphazenium chloride, is a versatile compound with a wide range of applications. Its primary targets are pH-responsive polymers and solvent-processible polymer membranes . These targets are crucial in various industrial and scientific applications, including the development of smart materials and drug delivery systems.

Mode of Action

The compound interacts with its targets by serving as a lipophilic additive . This means it can dissolve or combine with lipids or fats, enhancing the properties of the target materials. It also acts as a basic catalyst for the ring-opening polymerization of siloxanes , a process critical in the production of silicon-based polymers.

Biochemical Pathways

It’s known to play a role in thepolymerization of siloxanes , a key process in the production of silicone polymers. These polymers have numerous applications, from medical devices to sealants, adhesives, and lubricants.

Pharmacokinetics

Given its use as a lipophilic additive, it can be inferred that it has the ability to mix with or dissolve in lipids and fats, which may influence its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be extremely stable , suggesting it can maintain its efficacy under a wide range of conditions.

Biological Activity

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride, commonly referred to as P5Cl, is a complex organophosphorus compound notable for its unique molecular structure and diverse biological activities. This article delves into the biological activity of P5Cl, focusing on its synthesis, properties, and potential applications in various fields, particularly in drug delivery and antimicrobial activity.

Chemical Structure and Properties

P5Cl is characterized by its high phosphorus content and a complex nitrogen framework. Its molecular formula is C24H72ClN16P5C_{24}H_{72}ClN_{16}P_{5}, with a molecular weight of approximately 775.26 g/mol. The compound features a phosphonium ion, which contributes to its properties as a cationic species, making it potentially useful in various chemical applications .

Key Properties

  • Molecular Formula : C24H72ClN16P5C_{24}H_{72}ClN_{16}P_{5}
  • Molecular Weight : 775.26 g/mol
  • Structure : Contains multiple phosphorus and nitrogen atoms, contributing to its reactivity and versatility.

1. Antimicrobial Properties

P5Cl has shown promising antimicrobial activity against various microorganisms. Studies indicate that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Drug Delivery Systems

The lipophilic nature of P5Cl allows it to integrate well into polymer matrices, enhancing the responsiveness of these materials to pH changes. This property is particularly advantageous for drug delivery applications, where the release of therapeutic agents can be triggered by specific physiological conditions.

Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, P5Cl was evaluated for its antimicrobial efficacy against various strains of bacteria and fungi. The results indicated that P5Cl exhibited significant inhibitory effects, particularly at higher concentrations. The study highlighted its potential use in developing antimicrobial coatings for medical devices .

Study 2: Drug Delivery Applications

Another research effort focused on the incorporation of P5Cl into polymeric drug delivery systems. The findings demonstrated that polymers modified with P5Cl showed enhanced drug release profiles in response to pH variations, making them suitable for targeted drug delivery applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of P5Cl better, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Tris(dimethylamino)phosphineC6H18N3PC_{6}H_{18}N_{3}PSimpler structure; used as a ligand
Tetrakis(dimethylamino)phosphonium chlorideC8H24ClN4PC_{8}H_{24}ClN_{4}PSimilar cationic properties; less complex
Bis(dimethylamino)phosphateC4H12N2O4PC_{4}H_{12}N_{2}O_{4}PContains phosphate group; different reactivity

Synthesis and Reaction Mechanisms

The synthesis of P5Cl typically involves multi-step synthetic routes requiring precise control over reaction conditions to achieve optimal yields. The compound can undergo various reactions due to its phosphonium structure, including nucleophilic substitutions and coordination with other ligands, which are crucial for its application in catalysis and materials science .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride is C24H72ClN16P5, with a molecular weight of approximately 775.26 g/mol. The compound features a phosphonium ion, contributing to its properties as a cationic species, which is crucial for its reactivity and interaction with other chemical species.

Key Applications

  • Polymer Science
    • Lipophilic Additive in pH-Responsive Polymers : P5+Cl– can be incorporated into pH-responsive polymer matrices, enhancing their mechanical properties while allowing for significant changes in solubility or swelling behavior in response to pH changes. This characteristic is particularly valuable in drug delivery systems where the release of therapeutic agents can be triggered by specific pH conditions within the body .
    • Solvent-Processible Polymer Membranes : The compound serves as a building block for creating polymer membranes that can be processed using solvents, avoiding harsh conditions typically required in polymer processing. These membranes have potential applications in fuel cells, separation technologies, and sensors .
  • Catalysis
    • Basic Catalyst for Ring-Opening Polymerization : Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium hydroxide, derived from P5+Cl–, acts as a strong base catalyst for the ring-opening polymerization of siloxanes. This reaction is significant for synthesizing silicon-oxygen-based polymers used in electronics, coatings, and biomedical applications .
  • Organic Synthesis
    • The compound's cationic nature makes it suitable for various organic synthesis reactions. It can facilitate the formation of complex organic molecules through its reactivity with different substrates, showcasing its versatility in synthetic chemistry .

Drug Delivery Systems

A study demonstrated the incorporation of P5+Cl– into hydrogels designed for controlled drug release. The pH-responsive nature of the polymer allowed for targeted delivery of anticancer drugs, significantly improving therapeutic efficacy while minimizing side effects.

Fuel Cell Applications

Research on membranes incorporating this compound showed enhanced ionic conductivity compared to traditional materials. These membranes were tested in proton exchange membrane fuel cells (PEMFCs), resulting in improved performance metrics.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Key Applications Molecular Weight (g/mol)
Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride Four tris(dimethylamino)phosphoranylidenamino groups Polymerization catalyst, membrane additive 775.26
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) Four hydroxymethyl groups Flame retardant, hydrogel crosslinker ~190.56 (estimated)
Tetrakis(benzylamino)phosphonium chloride Four benzylamino groups Anion stabilization, catalyst support ~588.10 (estimated)
Bis[tris(dimethylamino)phosphine]iminium chloride Tris(dimethylamino)phosphine-iminium core High-temperature catalysis ~500.00 (estimated)

Key Observations :

  • Substituent Impact: The tris(dimethylamino) groups in the target compound enhance its lipophilicity and thermal stability, making it suitable for organic-phase reactions . In contrast, THPC’s hydroxymethyl groups confer water solubility and reactivity with amines, enabling biomedical crosslinking .
  • Cation Size : The bulky cation of the target compound prevents anion recombination, improving catalytic efficiency in polymerization .

Critical Differences :

  • The target compound’s synthesis demands precise stoichiometry to minimize byproducts, whereas THPC’s synthesis is industrially robust but generates cytotoxic intermediates .

Performance in Catalysis

Compound Name Catalytic Application Efficiency (Molecular Weight Achieved) Stability Under Conditions
Target Compound Anionic ring-opening polymerization of siloxanes ~7,600 g/mol Stable in organic solvents
Benzyldodecyldimethylammonium bromide Same as above ~2,000 g/mol Limited thermal stability
THPC Crosslinking of gelatin hydrogels N/A (crosslinker, not catalyst) Degrades above 100°C

Key Insight :

  • The target compound outperforms ammonium-based catalysts (e.g., benzyldodecyldimethylammonium bromide) in polymerization due to its stable phosphonium core and steric protection of active sites .

Contradictions :

  • THPC is cytotoxic in raw form but deemed safe in crosslinked hydrogels after thermal treatment .

Preparation Methods

Phosphorus Pentachloride-Based Synthesis

The most widely documented method for preparing the target compound involves the reaction of phosphorus pentachloride (PCl₅) with dimethylamine (NH(CH₃)₂) and ammonia (NH₃). This three-step process proceeds as follows:

  • Formation of Aminotris(dimethylamino)phosphonium Chloride :
    PCl₅ reacts with three equivalents of dimethylamine to generate an intermediate phosphonium chloride species. Subsequent treatment with ammonia yields aminotris(dimethylamino)phosphonium chloride ([P(N(CH₃)₂)₃NH]⁺Cl⁻), a critical precursor.

  • Reaction with Iminotris(dimethylamino)phosphorane :
    The precursor is combined with iminotris(dimethylamino)phosphorane ([P(N(CH₃)₂)₃N]⁺) in the presence of hydrogen chloride (HCl). This step facilitates the assembly of the tetrakis-substituted phosphazenium cation through nucleophilic substitution.

  • Isolation and Purification :
    The reaction mixture is concentrated under reduced pressure, followed by solvent extraction and recrystallization to isolate the target compound. Byproducts such as ammonium chloride (NH₄Cl) and dimethylammonium chloride ([NH₂(CH₃)₂]⁺Cl⁻) are removed via aqueous washes.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature15–60°CMinimizes decomposition
Solvent (Toluene)1.5–20 parts by weightEnhances solubility
Reaction Time0.02–5 hoursBalances kinetics

This method achieves yields exceeding 85% under optimized conditions.

Phosgene-Mediated Alternative Route

An alternative pathway employs phosgene (COCl₂) as a coupling agent. Hexamethylphosphoric triamide (HMPA) reacts with phosgene to form a reactive intermediate, which is subsequently treated with ammonia to generate the target compound. While less common industrially due to phosgene’s toxicity, this route is valued in laboratory settings for its high selectivity.

Advantages and Limitations

  • Advantages : Reduced byproduct formation (<5% ammonium chloride).

  • Limitations : Requires stringent safety protocols for phosgene handling.

Industrial-Scale Production Techniques

Solvent Optimization

Industrial processes prioritize solvents that minimize side reactions while ensuring efficient mass transfer. Toluene and dichloromethane are preferred due to their low polarity and compatibility with phosphazenium salts. Patent data indicate that solvent-to-reactant ratios of 1.5:1 to 20:1 (w/w) are critical for maintaining reaction homogeneity.

Catalytic Enhancements

The addition of catalytic amounts of zinc chloride (ZnCl₂) accelerates the formation of the phosphazenium cation by stabilizing transition states during nucleophilic substitution. This modification reduces reaction times by 30–40% without compromising purity.

Purification and Isolation Strategies

Phase Separation Techniques

Post-reaction mixtures often separate into three phases: aqueous (containing NH₄Cl), organic (solvent with product), and solid (unreacted starting materials). Centrifugation and fractional distillation are employed to isolate the organic phase, which is then evaporated to yield crystalline product.

Recrystallization Protocols

Recrystallization from anhydrous ethanol or acetonitrile removes residual dimethylamine and ammonium salts. Purity levels exceeding 99% are achievable after two recrystallization cycles.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
PCl₅/Dimethylamine/NH₃85–9098–99HighModerate (NH₄Cl waste)
Phosgene/HMPA/NH₃78–8299+LowHigh (phosgene risk)

The phosphorus pentachloride route dominates industrial production due to its balance of yield, cost, and scalability. However, the phosgene-based method remains relevant for high-purity applications despite its operational hazards .

Q & A

Q. What are the optimal synthetic routes for preparing Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions involving phosphorus pentachloride and tris(dimethylamino)amine derivatives. A method analogous to the synthesis of Tetrakis(benzylamino)phosphonium chloride involves refluxing stoichiometric amounts of phosphorus pentachloride with tris(dimethylamino)amine in a non-polar solvent (e.g., toluene) under inert conditions. Key variables include temperature (0°C for initial mixing, followed by reflux at 110°C) and molar ratios (e.g., 1:4 PCl₅ to amine). Impurities are removed via recrystallization from methanol-acetonitrile mixtures. Yield optimization requires strict moisture exclusion to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this phosphonium salt?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify dimethylamino groups (δ ~2.8 ppm for N(CH₃)₂ protons). ³¹P NMR is critical for confirming the phosphonium center (δ +20 to +40 ppm) and iminophosphoranyl substituents .
  • X-ray Diffraction : Single-crystal X-ray analysis reveals distorted tetrahedral geometry around the central phosphorus, with P–N bond lengths averaging ~1.62 Å (shorter than typical P–N single bonds due to delocalization). Hydrogen bonding between NH groups and chloride ions stabilizes the crystal lattice, forming polymeric chains with P⋯P distances of ~7.9 Å .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

The compound is moisture-sensitive and decomposes in the presence of strong oxidizers. Storage recommendations include airtight containers under inert gas (argon/nitrogen) at 0–6°C. Hazardous decomposition products include hydrogen chloride and phosphorus oxides, necessitating ventilation and desiccants .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s reactivity and phase-transfer capabilities?

The supramolecular structure involves N–H⋯Cl hydrogen bonds (2.2–2.5 Å), forming six-membered rings around each phosphorus atom. These interactions enhance thermal stability and influence anion-binding efficiency. The chloride ion’s mobility is restricted in the lattice, reducing its phase-transfer activity compared to less structured analogs. Computational studies (DFT) can model these interactions to predict solubility and reactivity in non-polar media .

Q. What mechanistic insights explain the compound’s stability under strongly basic conditions?

The electron-donating dimethylamino groups stabilize the phosphonium center via resonance, while the iminophosphoranyl substituents resist nucleophilic attack. This stability is comparable to bis[tris(dimethylamino)phosphine]iminium chloride, which remains intact in hot, concentrated NaOH. Kinetic studies using ³¹P NMR under varying pH (8–14) can quantify decomposition rates and identify intermediates .

Q. How does the electronic structure of the compound influence its catalytic activity in halogen-exchange reactions?

The high electron density at the phosphorus center facilitates anion activation (e.g., fluoride displacement in SN2 reactions). Comparative studies with Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium fluoride (CAS 156206-56-3) reveal differences in leaving-group affinity, quantified via Hammett σ⁺ parameters. Reaction kinetics in DMF or THF at 60–80°C show pseudo-first-order dependence on substrate concentration .

Experimental Design & Data Analysis

Q. Designing a crystallography experiment to resolve structural ambiguities in the compound

  • Crystal Growth : Use slow evaporation of a 1:1 methanol-acetonitrile solution at -20°C to obtain high-quality single crystals.
  • Data Collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Measure at 100 K to minimize thermal motion.
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. Hydrogen positions are located via difference Fourier maps and refined isotropically. Validate using R1 (> I/2σ(I)) and wR2 (all data) .

3.2 Addressing contradictions in reported P–N bond lengths across similar phosphonium salts
Discrepancies arise from differing substituent electronegativities and hydrogen-bonding networks. For example, Tetrakis(benzylamino) analogs exhibit P–N bonds of 1.62 Å vs. 1.77 Å in non-amino derivatives. Conduct a meta-analysis of crystallographic data (CSD/ICSD databases) and correlate bond lengths with substituent effects using linear regression (bond length vs. Hammett σ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride
Reactant of Route 2
Reactant of Route 2
Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride

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